(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane)
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Overview
Description
(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) is an organosilicon compound characterized by its unique structure, which includes both alkyne and diene functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) typically involves the reaction of 4-hexyn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
While specific industrial production methods for (Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne and diene functionalities to alkanes or alkenes.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes.
Scientific Research Applications
(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of (Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of both alkyne and diene functionalities. These groups can undergo cycloaddition reactions, forming cyclic compounds that are useful in materials science and organic synthesis. The trimethylsilyl groups provide stability and can be selectively removed to reveal reactive sites for further functionalization .
Comparison with Similar Compounds
Similar Compounds
1,3-Hexadien-5-yne: This compound shares a similar backbone but lacks the trimethylsilyl groups, making it less stable and more reactive.
1,5-Hexadien-3-yne: Another related compound with a different arrangement of double and triple bonds, leading to distinct reactivity and applications
Uniqueness
(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) is unique due to the presence of trimethylsilyl groups, which enhance its stability and allow for selective functionalization. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
214482-50-5 |
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Molecular Formula |
C12H22Si2 |
Molecular Weight |
222.47 g/mol |
IUPAC Name |
trimethyl(6-trimethylsilylhexa-1,3-dien-5-ynyl)silane |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-9,11H,1-6H3 |
InChI Key |
DBLKTBOHWLIXRF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CC=CC#C[Si](C)(C)C |
Origin of Product |
United States |
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